Andrographoside

Hepatoprotection Diterpene lactone Lipid peroxidation

Andrographoside (synonym: andrographiside) is a labdane-type diterpenoid glucoside isolated from the aerial parts of Andrographis paniculata Nees (Acanthaceae). It bears a β-D-glucopyranosyl moiety attached at the C-19 position of the andrographolide aglycone scaffold, yielding a molecular formula of C26H40O10 and a molecular weight of 512.59 g/mol.

Molecular Formula C26H40O10
Molecular Weight 512.6 g/mol
CAS No. 82209-76-5
Cat. No. B210299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrographoside
CAS82209-76-5
Synonymsandrographiside
andrographoside
Molecular FormulaC26H40O10
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyVUEPOIYXKZTLMD-JXJPMOHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Andrographoside (CAS 82209-76-5): Compound Identity and Pharmacological Class for Scientific Procurement


Andrographoside (synonym: andrographiside) is a labdane-type diterpenoid glucoside isolated from the aerial parts of Andrographis paniculata Nees (Acanthaceae) [1]. It bears a β-D-glucopyranosyl moiety attached at the C-19 position of the andrographolide aglycone scaffold, yielding a molecular formula of C26H40O10 and a molecular weight of 512.59 g/mol . The compound belongs to the ent-labdane diterpene lactone family alongside andrographolide (the aglycone, C20H30O5, MW 350.45), neoandrographolide, and 14-deoxyandrographolide, all of which co-occur in A. paniculata extracts and contribute collectively to the plant's reported anti-inflammatory, hepatoprotective, and antioxidant pharmacological profile [2]. Commercial availability typically ranges from 95% to ≥98% purity as determined by HPLC or LC/MS-ELSD, with long-term storage recommended at −20 °C .

Why Andrographis paniculata Diterpenes Cannot Be Treated as Interchangeable: The Case for Andrographoside-Specific Evidence


Although andrographoside shares an ent-labdane skeleton with andrographolide, neoandrographolide, and 14-deoxyandrographolide, the presence and position of glycosylation produce pharmacologically consequential divergence. Direct comparative studies demonstrate that the glucoside-bearing diterpenes (andrographoside and neoandrographolide) attain hepatoprotective efficacy on par with the clinical reference agent silymarin, whereas the non-glycosylated andrographolide consistently underperforms in the same models [1]. Furthermore, andrographoside and neoandrographolide partition this hepatoprotective activity differently across antioxidant enzyme systems: andrographoside matches silymarin specifically on antilipoperoxidant response, while neoandrographolide additionally normalizes glutathione, glutathione S-transferase, glutathione peroxidase, and superoxide dismutase [2]. Substituting one diterpene for another without accounting for these glycosylation-dependent efficacy differences and enzyme-specific activity profiles introduces uncontrolled pharmacological variance that cannot be corrected by normalizing to total andrographolide content alone .

Quantitative Differentiation Evidence for Andrographoside Relative to Its Closest Structural Analogs


Hepatoprotective Efficacy Parity with Silymarin vs. Andrographolide Underperformance in CCl4-Intoxicated Mice

In a direct head-to-head comparative study, andrographoside (II) administered intraperitoneally at 100 mg/kg for 3 consecutive days in CCl4- and tBHP-intoxicated mice reduced malondialdehyde formation, glutathione depletion, and enzymatic leakage of glutamic-pyruvate transaminase (GPT) and alkaline phosphatase (AP) to an extent equivalent to the standard hepatoprotective agent silymarin. Under identical conditions, the aglycone andrographolide (I) at the same dose exhibited a lower protective potential than both andrographoside and silymarin, failing to achieve silymarin-equivalent suppression of lipid peroxidation degradation products and serum GPT/AP release [1].

Hepatoprotection Diterpene lactone Lipid peroxidation

Selective Antilipoperoxidant Activity of Andrographoside vs. Broad-Spectrum Antioxidant Enzyme Restoration by Neoandrographolide

In a second direct comparative study using CCl4-intoxicated mice dosed at 100 mg/kg b.wt i.p. for 7 days, andrographoside (II) produced an antilipoperoxidant response as prominent as that of silymarin, but did not significantly elevate reduced glutathione (GSH), glutathione S-transferase (GST), glutathione peroxidase (GSH-Px), or superoxide dismutase (SOD) to silymarin-equivalent levels. By contrast, neoandrographolide (III) at the same dose was as effective as silymarin on all four antioxidant enzyme parameters (GSH, GST, GSH-Px, SOD) in addition to matching the antilipoperoxidant response [1]. This reveals a differential antioxidant mechanism: andrographoside acts primarily via direct lipid peroxide chain-breaking, whereas neoandrographolide additionally engages the full cellular enzymatic antioxidant defense network.

Antioxidant enzymes Lipid peroxidation Glutathione system

Glutathione Conjugation Capability Shared with Andrographolide, Indicating Phase II Enzyme Induction Potential

Using an LC/MS/MS-based screening method with glutathione (GSH) as a trapping agent, andrographoside was identified as one of only three A. paniculata diterpenoids capable of forming GSH conjugates, alongside andrographolide and 14-deoxy-14,15-dehydroandrographolide [1]. GSH conjugation is a functional biomarker of Michael addition acceptor (MAA) activity, which is the molecular basis for Keap1 cysteine modification and subsequent Nrf2-dependent induction of phase II cytoprotective enzymes including quinone reductase (QR). While andrographolide was further characterized to have a CD value (concentration required to double QR activity) of 1.43 μM and was shown to alkylate four specific Keap1 cysteine residues (Cys77, Cys151, Cys273, Cys368), andrographoside's GSH conjugation was qualitatively confirmed, positioning it as a candidate QR inducer [1]. The CD value for purified andrographoside was not determined in this study (data gap).

Quinone reductase Keap1/Nrf2 Michael addition acceptor

Physicochemical Differentiation: Glucoside-Driven Divergence in Polarity, Molecular Weight, and Thermal Stability Relative to Andrographolide

Andrographoside and andrographolide are structurally distinguished by the presence of a β-D-glucopyranosyl substituent at C-19 on andrographoside, which fundamentally alters their physicochemical properties in ways that impact solubility, chromatographic behavior, and formulation [1]. Andrographoside has a molecular weight of 512.59 g/mol, a predicted LogP of −0.41, a topological polar surface area (TPSA) of 166.00 Ų, and a melting point of 193 °C. Andrographolide, by comparison, has a molecular weight of 350.45 g/mol, a predicted LogP of +1.96, a TPSA of ~87 Ų, and a melting point of 229–232 °C . The approximately 2.4 log unit difference in LogP indicates that andrographoside is substantially more hydrophilic (~250-fold greater aqueous partitioning tendency), affecting its solubility profile and potentially its oral absorption and tissue distribution characteristics .

LogP Molecular weight Melting point

Inter-Batch Content Variability of Andrographoside in Standardized Extracts: An 18-Fold Quantitative Risk for Uncontrolled Phytochemical Composition

A phytoequivalence study analyzing 12 batches of standardized commercial A. paniculata extracts from a single Indian manufacturer using HPLC/DAD/MS-MS identified 21 compounds with significant quantitative variation across batches. Among the five major constituents characterized, andrographoside exhibited the highest inter-batch variability—up to 18-fold difference in concentration—despite all batches being labeled to a standardized andrographolide specification . By contrast, andrographolide content was maintained within a narrow specification range (the basis of standardization). The antioxidant capacity of whole extracts varied ~2.5-fold, and this variation was not attributable to andrographolide or its major derivatives (which individually showed no DPPH radical scavenging activity), suggesting that unmonitored minor constituents—including andrographoside—contribute meaningfully to the pharmacological potency of the extract .

Phytoequivalence Batch variability Quality control

High-Confidence Application Scenarios for Andrographoside Based on Comparator-Validated Evidence


Mechanistic Hepatoprotection Research Requiring Silymarin-Grade Efficacy Without Glutathione Pathway Confounding

Investigators studying the molecular basis of hepatoprotection can select andrographoside when the experimental design requires silymarin-equivalent suppression of lipid peroxidation degradation products and serum transaminase leakage [1], but specifically aims to avoid the broad-spectrum antioxidant enzyme induction (GSH, GST, GSH-Px, SOD) characteristic of neoandrographolide [2]. This scenario suits pathway-dissection studies where a cleaner antilipoperoxidant signal is desired, and it allows head-to-head comparison of a glucoside-bearing diterpene against its aglycone (andrographolide) to isolate the contribution of the C-19 glucose moiety to hepatoprotective potency [1].

Nrf2/Keap1 Pathway Activation Studies Leveraging Glycoside Solubility Advantages

Andrographoside's confirmed GSH conjugation capability establishes it as a Michael addition acceptor with Nrf2 pathway activation potential [3]. Its LogP of −0.41 (vs. +1.96 for andrographolide) yields substantially greater aqueous solubility, which is advantageous for in vitro assays where DMSO concentration must be minimized to avoid solvent cytotoxicity, and for in vivo formulations where aqueous compatibility facilitates intravenous or intraperitoneal administration without co-solvents [4]. Researchers comparing structure-activity relationships across andrographolide derivatives can use andrographoside to probe how glycosylation modulates Keap1 cysteine accessibility and QR induction potency relative to the aglycone [3].

Quality Control Reference Standard for Andrographoside-Specific Quantification in Multi-Component Botanical Products

Given that commercial A. paniculata extracts standardized solely on andrographolide content exhibit up to 18-fold variation in andrographoside concentration across batches , procurement of high-purity andrographoside (≥96% HPLC) as an analytical reference standard is essential for any quality control laboratory aiming to quantify this constituent in raw materials or finished products. Establishing an andrographoside-specific acceptance criterion in the certificate of analysis mitigates the risk of uncontrolled phytochemical composition that andrographolide-only standardization demonstrably fails to address .

Comparative Diterpene Lactone Libraries for Structure-Activity Relationship (SAR) Profiling

Procurement of andrographoside alongside andrographolide, neoandrographolide, and 14-deoxyandrographolide enables comprehensive SAR studies within the ent-labdane diterpene series. The differential hepatoprotective efficacy (silymarin-equivalent vs. sub-silymarin), distinct antioxidant enzyme activation profiles, and contrasting physicochemical properties (LogP span of ~2.4 units, MW span of ~162 Da) across this compound set provide a chemically coherent library for probing the structural determinants of bioactivity, electrophilic reactivity toward Keap1 cysteines, and solubility-driven pharmacokinetic behavior [1][2][4].

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